isoG Nucleoside-2
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Overview
Description
Isoguanosine Nucleoside-2, commonly referred to as isoG Nucleoside-2, is a natural structural isomer of guanosine. It differs from guanosine by the translocation of the C2 carbonyl and C6 amino groups. This minor translocation results in significant differences in the properties of guanosine and isoguanosine . Isoguanosine can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations . It has a wide range of applications, including in ionophores, genetics, gel formation, and cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoguanosine can be synthesized through the diazotization of 2,6-diaminopurine riboside with sodium nitrite and acetic acid at room temperature . This method can also be used to synthesize isoguanosine derivatives, such as 2’-fluoro-isoguanosine and 2’-deoxy-isoguanosine . Another method involves the photochemical synthesis of isoguanosine from 2-halogenated-isoguanosine .
Industrial Production Methods
To date, a detailed method for the large-scale preparation of high-purity isoguanosine has not been widely reported. the diazotization method mentioned above provides a simple and convenient approach for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Isoguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophilic attack on the pyridinium α-carbon, leading to the formation of various intermediates.
Major Products
The major products formed from these reactions include various isoguanosine derivatives, such as 2’-fluoro-isoguanosine and 2’-deoxy-isoguanosine .
Scientific Research Applications
Isoguanosine has significant potential for applications in various fields:
Mechanism of Action
Isoguanosine exerts its effects through its ability to self-assemble into various supramolecular structures in the presence of cations . These structures can interact with molecular targets such as proteins and small molecules, leading to various biological effects . The translocation of the C2 carbonyl and C6 amino groups in isoguanosine allows it to form unique hydrogen-bonding patterns, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-isoguanosine: A derivative of isoguanosine with a fluorine atom at the 2’ position.
2’-Deoxy-isoguanosine: A derivative of isoguanosine with the removal of the hydroxyl group at the 2’ position.
Uniqueness
Isoguanosine’s unique structure allows it to form supramolecular structures that are not possible with guanosine . This property makes it particularly useful in applications such as ionophores, genetics, and cancer therapy .
Properties
Molecular Formula |
C56H62N9O8P |
---|---|
Molecular Weight |
1020.1 g/mol |
IUPAC Name |
[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-[(Z)-dimethylaminomethylideneamino]purin-2-yl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C56H62N9O8P/c1-39(2)65(40(3)4)74(70-34-18-33-57)73-48-35-50(71-49(48)36-69-56(41-19-12-9-13-20-41,42-25-29-46(67-7)30-26-42)43-27-31-47(68-8)32-28-43)63-38-58-51-52(59-37-62(5)6)60-54(61-53(51)63)72-55(66)64(44-21-14-10-15-22-44)45-23-16-11-17-24-45/h9-17,19-32,37-40,48-50H,18,34-36H2,1-8H3/b59-37-/t48?,49-,50-,74?/m1/s1 |
InChI Key |
BJNWPOHODXIVCF-JCEBEMSBSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=C(N=C65)OC(=O)N(C7=CC=CC=C7)C8=CC=CC=C8)/N=C\N(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=C(N=C65)OC(=O)N(C7=CC=CC=C7)C8=CC=CC=C8)N=CN(C)C |
Origin of Product |
United States |
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